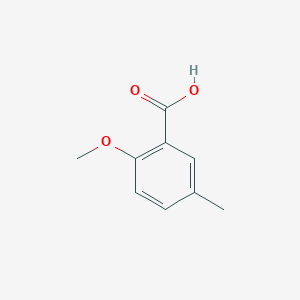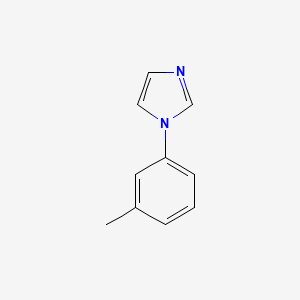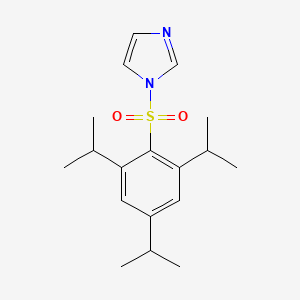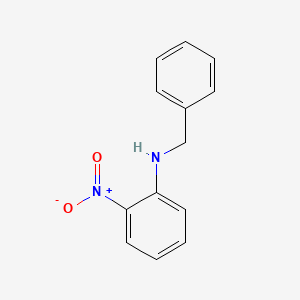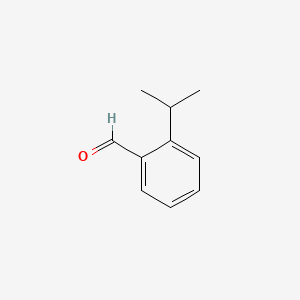
2-Isopropylbenzaldehyde
概要
説明
2-Isopropylbenzaldehyde is a chemical compound with the molecular formula C10H12O . It is also known by other names such as 2-iso-Propylbenzaldehyde, 2-Isopropylbenzaldéhyde, and Benzaldehyde, 2- (1-methylethyl)- . The average mass of this compound is 148.202 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with an isopropyl group (C3H7) and a formyl group (HCO) attached to it . The average mass is 148.202 Da and the monoisotopic mass is 148.088821 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 and a boiling point of 226.1±19.0 °C at 760 mmHg . The molecular formula is C10H12O .科学的研究の応用
Heterogeneous Catalysis and Flow Microreactors
2-Isopropylbenzaldehyde has been studied in the context of heterogeneous catalysis using packed-bed microreactors. These studies focused on the oxidation of 4-isopropylbenzaldehyde, demonstrating the utility of microreactors for rapid screening of catalytic materials and optimization of reaction conditions (Liu, Ünal, & Jensen, 2012).
Melanoma Cell Research
Cuminaldehyde, a variant of this compound, has been observed to suppress melanin formation in murine B16-F10 melanoma cells without affecting cell growth. This suppression was dose-dependent and specific to murine cells as it was not noticeable in human A375 melanoma cells (Nitoda, Fan, & Kubo, 2008).
Tyrosinase Inhibitor
Chamaecin, a synthesized form of 2-hydroxy-4-isopropylbenzaldehyde, has been tested for its tyrosinase inhibitory activity. It partially inhibits the oxidation of L-DOPA catalyzed by mushroom tyrosinase, suggesting potential applications in enzymatic studies (Nihei, Yamagiwa, Kamikawa, & Kubo, 2004).
Hydrodeoxygenation Studies
The hydrodeoxygenation of various aldehydes, including 4-isopropylbenzaldehyde, has been examined using supported palladium catalysts. This study highlighted the effects of substrate structure, solvent type, and reaction conditions on the catalytic process (Procházková, Zámostný, Bejblová, Červený, & Čejka, 2007).
Electrochemical Oxidation Studies
Research on the electrochemical oxidation of p-isopropyltoluene to p-isopropylbenzaldehyde has been conducted. This study explored various parameters influencing the production of p-isopropylbenzaldehyde, providing insights into electrochemical synthesis methods (Vaudano & Tissot, 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)10-6-4-3-5-9(10)7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTALCVXXATYTQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203553 | |
| Record name | Isopropylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55012-32-3, 6502-22-3 | |
| Record name | Isopropylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055012323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(propan-2-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)
